8-Amino-5-nitroisoquinoline
Overview
Description
8-Amino-5-nitroisoquinoline is a derivative of isoquinoline . Isoquinoline is the basis of an extensive family of alkaloids exhibiting diverse biological activity, and their synthetic derivatives are widely used in pharmacology and medicine .
Synthesis Analysis
The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation. Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines .Chemical Reactions Analysis
Amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule .Scientific Research Applications
Antioxidant in Neurodegenerative Diseases
8-Amino-5-nitroisoquinoline has been used in the design of a new series of 8-quinoline-N-substituted derivatives combined with natural antioxidant acids . These compounds were shown to chelate copper, a metal involved in ROS-induced degeneration, and scavenger oxygen radicals . They have shown cytoprotective effects in 661W photoreceptor-like cells and may represent a starting point for the application of the proposed class of compounds in retinal neurodegenerative diseases .
C–H Functionalization of 8-Aminoquinoline Ring
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
Synthesis of Pyrroloisoquinolines
5-Nitroisoquinoline, a derivative of 8-Amino-5-nitroisoquinoline, reacted with vinylmagnesium bromide to form a number of pyrroloisoquinolines .
Potential Antimalarial Drugs
5-Nitroisoquinoline derivatives were evaluated for mutagenic (MUT) and chromosome-damaging (CHR) activities by the Salmonella test . These derivatives are potential antimalarial drugs .
Bioisosteres of Sorafenib
Quinolinylaminoisoquinoline bioisosteres of Sorafenib, a cancer treatment drug, have been synthesized using 8-Amino-5-nitroisoquinoline . Some of these compounds showed superior potency to Sorafenib .
Synthesis of Substituted Quinoline Derivatives
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been used in the synthesis of substituted quinoline derivatives .
Mechanism of Action
Target of Action
8-Aminoquinolines are known for their antimalarial activity. They are effective against the liver stages of Plasmodium infections .
Mode of Action
They have been used to clear liver-stage parasites, especially those from plasmodium vivax .
Pharmacokinetics
Tafenoquine, an 8-Aminoquinoline derivative, has a much longer elimination half-life compared with primaquine (14 days versus 6 h) and is highly effective in treating relapses of P. vivax malaria .
Result of Action
The primary result of the action of 8-Aminoquinolines is the prevention of relapsing malaria, as well as causal prophylaxis for malaria infections .
Action Environment
A major drawback to the 8-Aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-nitroisoquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJWKAJKMDAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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